N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-13-8-9-15(10-14(13)2)17-11-24-19(20-17)21-18(22)12-23-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXDCKWOIBLECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the thiazole derivative with phenylthioacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives, including N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide, exhibit significant antimicrobial activity. Studies have demonstrated that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study reported that thiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of certain cancer cell lines, including breast cancer cells. A comparative study indicated that similar thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF7 (human breast adenocarcinoma), with IC50 values in the low micromolar range .
Acetylcholinesterase Inhibition
Another area of interest is the potential of this compound to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. Research has shown that thiazole derivatives can effectively bind to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling .
Case Study 1: Antibacterial Efficacy
A recent investigation assessed the antibacterial efficacy of thiazole derivatives against multidrug-resistant strains. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those observed for conventional antibiotics such as linezolid .
Case Study 2: Cytotoxic Effects
In another study focused on cytotoxicity, this compound showed a remarkable reduction in viability in various human cancer cell lines at concentrations exceeding 10 µM. This suggests potential applications in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring is known to facilitate binding to biological targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Variations in Thiazole-Acetamide Derivatives
The target compound shares a common N-(4-arylthiazol-2-yl)acetamide scaffold with several analogs. Key structural differences arise from substituents on the aryl group (thiazole C4 position) and the acetamide side chain. Below is a comparative analysis:
Table 1: Structural Features of Selected Thiazole-Acetamide Derivatives
Key Observations :
- Thiazole C4 Substituents : The 3,4-dimethylphenyl group in the target compound enhances hydrophobicity compared to electron-withdrawing groups (e.g., fluoro in Compound 15) or bulky moieties (e.g., triazolyl in Compound 51). This may improve membrane permeability but reduce solubility .
- Acetamide Side Chains: The phenylthio group in the target compound and Compound 51 provides thioether functionality, which can modulate redox activity and binding to metal-containing enzymes (e.g., MMPs) .
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- Melting Points : The target compound’s melting point is unreported, but analogs with bulky substituents (e.g., Compound 13, 289–290°C) generally exhibit higher melting points due to crystalline packing .
- Spectral Signatures : The phenylthio group in the target compound and Compound 51 would show distinct 1H-NMR signals for the -SCH2- moiety (δ ~3.5–4.5) and aromatic protons .
Biological Activity
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological mechanisms, and findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C18H16N2OS2
- Molecular Weight : 344.46 g/mol
- CAS Number : 923425-75-6
The structure features a thiazole ring linked to a phenylthioacetamide moiety, which is crucial for its biological activity. The presence of dimethylphenyl substituents enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to induce apoptosis and autophagy in cancer cells. The compound interacts with various cellular pathways, potentially inhibiting key enzymes involved in cancer cell proliferation and survival.
Biological Activity Overview
-
Anticancer Activity :
- In Vitro Studies : The compound has shown promising results against several cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). Notably, lead compound 6b demonstrated high potency against both sensitive and resistant cell lines, leading to significant reductions in tumor growth in xenograft models .
- Mechanisms : Induction of apoptosis was confirmed through assays measuring caspase-3 activation and DNA synthesis inhibition . Additionally, the compound's ability to trigger autophagic processes further supports its anticancer potential.
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study focusing on the anticancer properties of related thiazole compounds, it was found that certain derivatives could effectively direct tumor cells toward apoptotic pathways. For instance, compounds with specific substitutions showed enhanced activity against A549 lung cancer cells .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that the compound has good solubility and stability under physiological conditions, which are critical for its potential therapeutic application .
Q & A
Q. What are the optimal synthetic routes for N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step pathways, including thiazole ring formation followed by acylation. Key steps include coupling 3,4-dimethylphenyl-substituted thiazole precursors with phenylthioacetamide derivatives. Reaction parameters such as solvent polarity (e.g., DMF or dichloromethane), temperature (60–100°C), and catalysts (e.g., AlCl₃ for acylation) are critical for yield optimization. Monitoring via TLC and spectroscopic validation (¹H/¹³C NMR, HRMS) ensures intermediate purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Characterization relies on NMR spectroscopy to resolve aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.2–2.6 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while IR spectroscopy identifies key functional groups (e.g., C=O stretch ~1680 cm⁻¹). X-ray crystallography may resolve 3D conformation if single crystals are obtainable .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Standard assays include:
- Antimicrobial : MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways. Positive controls (e.g., doxorubicin for cytotoxicity) validate experimental setups .
Advanced Research Questions
Q. How can conflicting bioactivity data between analogs with halogen vs. alkyl substituents be resolved?
For example, fluorophenyl analogs may show higher metabolic stability but lower solubility than methyl-substituted derivatives. Computational tools (e.g., molecular docking, MD simulations) analyze steric/electronic interactions with targets like EGFR or Topoisomerase II. SAR studies quantify substituent effects on binding affinity (ΔG values) and pharmacokinetic properties (LogP, PSA) .
Q. What strategies mitigate low yields in the final acylation step?
Yield optimization may involve:
- Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines).
- Microwave-assisted synthesis : Accelerate reaction kinetics.
- DOE (Design of Experiments) : Statistically model interactions between variables (e.g., solvent, temperature). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity .
Q. How does the compound’s thiazole-thioacetamide scaffold influence its mechanism of action?
The thiazole ring’s electron-rich nature facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2). The thioacetamide moiety may act as a Michael acceptor, covalently binding cysteine residues. Fluorescence quenching assays or SPR can validate target engagement .
Q. What analytical methods resolve discrepancies in stability studies under varying pH conditions?
HPLC-MS tracks degradation products (e.g., hydrolyzed acetamide). Accelerated stability testing (40°C/75% RH) identifies vulnerable functional groups. Computational models (DFT) predict degradation pathways, guiding structural modifications for enhanced stability .
Methodological Challenges
Q. How to design experiments distinguishing direct target inhibition from off-target effects?
Q. What computational tools predict metabolic liabilities in the compound?
Software like Schrödinger’s ADMET Predictor or SwissADME estimates Phase I/II metabolism sites (e.g., cytochrome P450 oxidation). In vitro microsomal assays (human liver microsomes + NADPH) confirm predictions, with LC-MS metabolite profiling .
Q. How to address solubility limitations in in vivo studies?
- Formulation : Use co-solvents (PEG 400, Cremophor EL) or liposomal encapsulation.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for enhanced aqueous solubility.
- Pharmacokinetic profiling : Measure bioavailability via LC-MS/MS after oral/IP administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
